4-Chloro-7,8-dimethylquinoline-2-carboxylic acid
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Overview
Description
4-Chloro-7,8-dimethylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7,8-dimethylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloroaniline with diethyl ethoxymethylenemalonate followed by cyclization can yield the desired quinoline derivative . Another method involves the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as NaHSO4·SiO2, has been reported to enhance the efficiency of the synthesis process . Additionally, solvent-free and one-pot reaction conditions are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7,8-dimethylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-7,8-dimethylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7,8-dimethylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to bind to DNA and interfere with its replication and transcription processes. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy . Additionally, the compound may interact with enzymes and receptors involved in various biological pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Another quinoline derivative with similar chemical properties but different substitution patterns.
7,8-Dimethylquinoline: Lacks the chloro substituent but shares the dimethyl substitution on the quinoline ring.
4-Chloroquinoline: Similar structure but without the dimethyl groups.
Uniqueness
4-Chloro-7,8-dimethylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dimethyl groups on the quinoline ring enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
4-chloro-7,8-dimethylquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-6-3-4-8-9(13)5-10(12(15)16)14-11(8)7(6)2/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPWFVVUVJSPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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